molecular formula C17H18ClN7O2 B2979389 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1060206-23-6

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2979389
CAS No.: 1060206-23-6
M. Wt: 387.83
InChI Key: FXEIRTMLDDBHSM-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds. The presence of a chloro and methoxy substituent on the phenyl ring further enhances its potential for biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to ring-opened products.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amino derivatives or ring-opened structures.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide has shown potential in various assays. It is often studied for its interactions with enzymes and receptors, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been evaluated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Its ability to inhibit specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), makes it a promising candidate for the treatment of diabetes .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of DPP-4 is achieved through binding to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.

Comparison with Similar Compounds

Similar Compounds

    4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide: Similar structure but lacks the chloro substituent, which may affect its biological activity.

    4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-hydroxyphenyl)piperazine-1-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both chloro and methoxy groups in 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide makes it unique. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O2/c1-27-14-3-2-12(18)10-13(14)20-17(26)24-8-6-23(7-9-24)16-5-4-15-21-19-11-25(15)22-16/h2-5,10-11H,6-9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEIRTMLDDBHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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